molecular formula C10H18ClNO4 B8052278 CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE

CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE

Cat. No.: B8052278
M. Wt: 251.71 g/mol
InChI Key: PXCQJSMDVVLVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE is a chemical compound with the molecular formula C10H18ClNO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE typically involves the reaction of 4-aminobutanoic acid with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the reaction with chloromethyl chloroformate to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran at room temperature.

    Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc protecting group.

Major Products Formed

Scientific Research Applications

CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amine groups.

    Biology: The compound is used in the synthesis of peptides and other biologically active molecules.

    Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require the protection of amine groups.

    Industry: The compound is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE primarily involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthetic procedures. The protection is achieved by forming a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE: Characterized by the presence of a chloromethyl group and a Boc protecting group.

    Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}pentanoate: Similar structure but with an additional carbon in the chain.

    Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}hexanoate: Similar structure but with two additional carbons in the chain.

Uniqueness

This compound is unique due to its specific chain length and the presence of both a chloromethyl group and a Boc protecting group.

Properties

IUPAC Name

chloromethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-6-4-5-8(13)15-7-11/h4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCQJSMDVVLVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of chloromethyl chlorosulfate (1.1 equivalent) and 4-tert-Butoxycarbonylamino-butyric acid (1 equivalent) was added NaHCO3 (3.6 equivalents) and Bu4NHSO4 (catalytic amount) in water/CH2Cl2 (1:1). The mixture was stirred at room temperature overnight. The organic phase was thereafter separated and the aqueous phase was extracted with CH2Cl2 (three times). The combined organic layer was washed with NaHCO3 (×3), brine (×3), dried with MgSO4, filtered and evaporated.
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Synthesis routes and methods II

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